N-Boc-2-phenylcyclopropylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-phenylcyclopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZAGPLGLMIZOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Boc 2 Phenylcyclopropylamine and Its Derivatives
Stereoselective Synthesis Strategies
The creation of the chiral 2-phenylcyclopropylamine scaffold is dominated by stereoselective approaches, which can be broadly categorized into enantioselective and diastereoselective methods. Enantioselective strategies aim to produce a single enantiomer, while diastereoselective methods control the relative stereochemistry (cis/trans) of the substituents on the cyclopropane (B1198618) ring.
Enantioselective Approaches
Enantioselective synthesis is critical for producing optically pure N-Boc-2-phenylcyclopropylamine, which is essential for its applications in pharmaceuticals. Several distinct methodologies have been successfully applied.
One of the most direct methods for establishing the chiral cyclopropane core is through asymmetric cyclopropanation. In this approach, a prochiral olefin is reacted with a carbene source in the presence of a chiral catalyst. For the synthesis of 2-phenylcyclopropylamine precursors, this typically involves the cyclopropanation of styrene (B11656) or a related vinylarene.
Transition metal catalysts, particularly those based on ruthenium, rhodium, and copper, featuring chiral ligands are commonly employed. For instance, Ru(II)-Pheox catalyzed asymmetric cyclopropanation of vinylcarbamates with diazoesters has been shown to produce the corresponding cyclopropylamine (B47189) derivatives in high yields with excellent diastereoselectivity (up to 96:4) and enantioselectivity (up to 99% ee). nih.gov The carbamate (B1207046) group can serve as a precursor to the amine, which is then protected with a Boc group.
Engineered enzymes have also emerged as powerful catalysts. Myoglobin-based catalysts have been developed for the highly diastereo- and enantioselective cyclopropanation of styrene derivatives, achieving over 98% diastereomeric excess (de) and 99% enantiomeric excess (ee) in many cases. rochester.edu These biocatalytic methods offer a sustainable alternative to traditional metal-based catalysis. rochester.edurochester.edu
Table 1: Examples of Asymmetric Cyclopropanation for 2-Arylcyclopropane Precursor Synthesis
| Catalyst System | Olefin Substrate | Carbene Source | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Reference |
| Ru(II)-Pheox | Vinylcarbamate | Ethyl diazoacetate | up to 96:4 | up to 99% | nih.gov |
| Engineered Myoglobin | Styrene | Ethyl diazoacetate | >99:1 | >99% (1S,2S) | rochester.edu |
| Fe(DADP)-Myoglobin | p-Nitrostyrene | Ethyl diazoacetate | >99:1 | >99% (1S,2S) | acs.org |
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. sigmaaldrich.com Once the desired stereochemistry is set, the auxiliary is removed. This strategy has been applied to the synthesis of various chiral compounds, including substituted piperidines and pyrrolidines, which serve as conceptual analogues for stereocontrol. researchgate.net
In the context of this compound synthesis, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor molecule. For example, a cinnamoyl derivative attached to a chiral auxiliary can undergo diastereoselective cyclopropanation. The steric hindrance imposed by the auxiliary directs the incoming carbene to one face of the double bond, thereby controlling the formation of the two stereocenters on the cyclopropane ring. Subsequent removal of the auxiliary and functional group manipulation would yield the enantiomerically enriched 2-phenylcyclopropylamine, which can then be N-Boc protected. While specific examples for this compound are not prevalent in recent literature, the principle is a cornerstone of asymmetric synthesis. sigmaaldrich.com
An alternative to forming the chiral cyclopropane ring directly is to introduce the chirality at the amine center first, using a prochiral precursor. Catalytic asymmetric hydrogenation is a powerful, atom-economical method for producing chiral amines from prochiral imines or enamines. acs.orgnih.gov
This strategy involves the synthesis of a cyclopropyl (B3062369) ketone or an unsaturated precursor bearing a phenyl group. This intermediate is then converted to a prochiral enamine or imine. The asymmetric hydrogenation of this C=N double bond using a chiral transition-metal catalyst (e.g., based on Iridium, Rhodium, or Ruthenium) establishes the stereocenter of the amine. researchgate.net This approach is widely used for the synthesis of a broad range of chiral amines and represents a viable, though less direct, route to enantiomerically enriched this compound precursors. nih.govresearchgate.net The success of this method depends on the development of highly selective catalysts for the specific substrate.
Table 2: Key Features of Asymmetric Hydrogenation for Chiral Amine Synthesis
| Precursor | Catalyst Type | Key Advantage | Typical Enantioselectivity | Reference |
| Prochiral Imines | Chiral Ir, Rh, Ru complexes | Direct, atom-economical | Often >90% ee | nih.gov |
| Prochiral Enamines | Chiral Pd, Rh complexes | Access to cyclic & acyclic amines | Often >95% ee | researchgate.netdicp.ac.cn |
Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of a product. wikipedia.org This process combines a rapid, reversible racemization of the starting material with a slower, irreversible kinetic resolution step. princeton.edu
While not directly applied to this compound itself, the principle has been demonstrated on structurally related N-Boc protected heterocyclic analogues, such as N-Boc-pyrrolidine. For instance, the dynamic kinetic resolution of N-Boc-2-lithiopyrrolidine can be achieved. The organometallic intermediate is generated as a racemic mixture and is resolved through the use of a chiral ligand. This enantioenriched intermediate can then be trapped with an electrophile. rsc.org This methodology showcases how a racemic mixture, where the stereocenter is configurationally unstable (i.e., can racemize), can be converted into a single enantiomer. This concept is applicable to precursors of the target molecule where a racemizing stereocenter can be controlled during a subsequent reaction step. nih.govchinesechemsoc.org
Diastereoselective Control in Cyclopropane Formation
Beyond controlling the absolute stereochemistry, achieving the correct relative stereochemistry (diastereoselectivity) between the phenyl and amine groups on the cyclopropane ring is crucial. Most synthetic routes favor the formation of the more thermodynamically stable trans isomer.
The diastereoselectivity of cyclopropanation reactions of styrene derivatives is often influenced by steric factors. nih.gov In metal-catalyzed reactions, the approach of the olefin to the metal-carbene intermediate dictates the stereochemical outcome. For bulky substrates like styrene, the transition state leading to the trans product is generally lower in energy than the one leading to the cis product due to minimized steric repulsion between the phenyl group and the carbene substituents. acs.org
For example, in the B(C₆F₅)₃-catalyzed cyclopropanation of styrene with aryldiazodiacetate, high diastereoselectivity is achieved. Computational studies suggest that the steric hindrance between the phenyl group of styrene and the bulky borane (B79455) catalyst, combined with favorable π-π stacking interactions, leads to a lower energy transition state for the formation of the trans isomer. nih.govacs.org Similarly, biocatalytic methods using engineered myoglobins for the cyclopropanation of various styrene derivatives consistently yield the trans (or E) products with exceptional diastereoselectivity, often exceeding 99% de. acs.org
Palladium-Mediated Cyclopropanation of Cinnamic Acids
The formation of the 2-phenylcyclopropane core can be achieved through the cyclopropanation of cinnamic acid derivatives. While traditionally accomplished with copper or rhodium catalysts, palladium-catalyzed methods offer an alternative pathway. Palladium catalysts are known to facilitate cyclopropanation reactions involving various alkenes and carbene precursors. rsc.org In the context of this compound synthesis, this would typically involve the reaction of a cinnamic acid ester with a diazo compound in the presence of a palladium catalyst. The general mechanism involves the formation of a palladium-carbene intermediate which then reacts with the alkene moiety of the cinnamic acid derivative to form the cyclopropane ring. nih.gov Palladium-catalyzed Suzuki-Miyaura cross-coupling has also been effectively used to synthesize cyclopropylarenes, demonstrating the versatility of palladium in forming this structural motif. nih.gov
Curtius Rearrangement for Amine Introduction and N-Boc Protection
The Curtius rearrangement is a powerful and widely used method for converting carboxylic acids into primary amines with the loss of one carbon atom. libretexts.org This reaction is central to the synthesis of this compound from its corresponding carboxylic acid precursor, 2-phenylcyclopropanecarboxylic acid. The process begins with the conversion of the carboxylic acid into an acyl azide (B81097). nih.govchemistrysteps.com This is often achieved by reacting the corresponding acyl chloride with sodium azide or by using diphenylphosphoryl azide (DPPA). google.comnih.gov
Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas (N₂) to form a highly reactive isocyanate intermediate. chemistrysteps.comwikipedia.org A key feature of this rearrangement is that it proceeds with complete retention of the stereochemistry of the migrating group. nih.gov For the synthesis of this compound, the isocyanate is not isolated but is trapped in situ with tert-butanol. The nucleophilic attack of the alcohol on the isocyanate generates a tert-butyl carbamate, which is the N-Boc protected amine. nih.govorganic-chemistry.org This one-pot procedure is highly efficient for directly producing the desired N-Boc protected product from the carboxylic acid. organic-chemistry.org
| Precursor Acid | Reagents | Product | Yield | Reference |
| cis-2-Fluoro-2-(4-trifluoromethylphenyl)-cyclopropane carboxylic acid | DPPA, DiBoc, tert-butanol | tert-Butyl cis-[2-fluoro-2-(4-trifluoromethylphenyl)cyclopropyl]carbamate | 72% | nih.gov |
| General Carboxylic Acid (R-COOH) | 1. SOCl₂2. NaN₃3. t-BuOH, heat | N-Boc-Protected Amine (R-NHBoc) | Varies | nih.govorganic-chemistry.org |
Control of cis/trans Stereoisomerism
The relative orientation of the phenyl and amino groups on the cyclopropane ring is critical, with the trans isomer often being the desired product, as in the case of the pharmaceutical tranylcypromine (B92988). google.com Control over stereoisomerism is typically exerted at the stage of the cyclopropanecarboxylate (B1236923) ester, prior to the Curtius rearrangement. The initial cyclopropanation of styrene with ethyl diazoacetate often yields a mixture of cis and trans isomers. google.com
A robust method for enriching the trans isomer involves an isomerization process. By refluxing the cis/trans ester mixture with a strong base, such as sodium ethoxide in anhydrous ethanol, the cis isomer can be converted into the more thermodynamically stable trans isomer. google.com This procedure can shift the isomeric ratio to approximately 95% in favor of the trans product. google.com Subsequent hydrolysis of the ester to the carboxylic acid, followed by the stereoretentive Curtius rearrangement, ensures that the final N-Boc-protected amine product retains this trans configuration. google.com
Functionalization and Derivatization Routes for this compound
The modification of this compound and its derivatives is a key area of research, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Various synthetic methodologies have been developed to functionalize this scaffold, focusing on the activation of C-H bonds, metalation strategies, and cross-coupling reactions.
C-H Functionalization of Cyclopropyl Ring
The direct functionalization of carbon-hydrogen (C-H) bonds on a cyclopropyl ring represents an efficient and atom-economical approach to creating molecular complexity. For derivatives of this compound, this strategy avoids the need for pre-functionalized starting materials.
One prominent method involves Palladium(II)-catalyzed C-H activation. Research has demonstrated the feasibility of enantioselective cross-coupling of cyclopropyl C-H bonds with various organoboron reagents. nih.gov While the specific substrate this compound is part of a broader class, the principles apply. Using a directing group, such as an amide or a protected amine, the palladium catalyst can be guided to a specific C-H bond on the cyclopropane ring. This methodology allows for the introduction of aryl, vinyl, and alkyl groups with high levels of stereocontrol, yielding cis-substituted chiral cyclopropanes. nih.gov The reaction typically employs a mono-N-protected amino acid (MPAA) as a chiral ligand to achieve high enantioselectivity. nih.gov
Another significant approach to C-H functionalization is through directed metalation, specifically lithiation, which activates the C-H bond for subsequent reaction with an electrophile. This will be discussed in more detail in the following sections. These C-H activation strategies are powerful tools for the late-stage functionalization of complex molecules containing the 2-phenylcyclopropylamine core.
Directed Remote Metalation Strategies
Directed remote metalation is a powerful strategy for achieving site-selective functionalization at positions that are typically unreactive. In the context of N-acyl-2-phenylcyclopropylamine derivatives, the amide directing group (DG) plays a crucial role in controlling the regioselectivity of the deprotonation. nih.govaalto.fi
Studies have shown that by using a strong base like tert-butyllithium (B1211817) (t-BuLi), it is possible to achieve clean β-lithiation of the cyclopropyl ring. nih.govaalto.firesearchgate.net The directing group on the nitrogen, such as a pivaloyl or even the Boc group, coordinates with the lithium base. This coordination brings the base into proximity with the C-H bonds at the β-position (C3) of the cyclopropyl ring, specifically the one that is syn (on the same side) to the directing group, leading to selective deprotonation at that site. nih.govaalto.fi
Computational studies, along with X-ray and NMR analysis, have confirmed that this selectivity arises from a directing group-lithium base coordinated complex. nih.govaalto.fi This methodology effectively overcomes the challenge of activating the distal C-H bond of the cyclopropane ring, which is electronically and sterically less accessible than the α-protons. nih.gov This remote functionalization opens up avenues for creating highly substituted and stereochemically defined cyclopropane derivatives. nih.govaalto.fi
| Parameter | Description | Reference |
| Strategy | Directed Remote Lithiation | nih.govaalto.fi |
| Substrate | N-Directing Group (DG) Arylcyclopropanes | nih.govaalto.fi |
| Base | t-BuLi | nih.govaalto.fi |
| Site of Functionalization | β-position of the cyclopropyl ring | nih.govaalto.firesearchgate.net |
| Stereoselectivity | syn-DG β-deprotonation | nih.govaalto.fi |
| Mechanism | Formation of a DG-lithium base coordinated complex | nih.govaalto.fi |
Electrophilic Quench of Lithiated Intermediates
Following the successful and site-selective generation of a lithiated intermediate via directed remote metalation, the subsequent step involves quenching this organolithium species with a suitable electrophile. This two-step sequence—deprotonation followed by electrophilic quench—is a cornerstone for introducing a wide array of functional groups onto the cyclopropane scaffold. nih.govaalto.fi
The lithiated N-acyl-2-phenylcyclopropylamine intermediate is a potent nucleophile and can react with a diverse range of electrophiles. This allows for the introduction of various substituents at the β-position of the cyclopropyl ring. nih.govaalto.fi The versatility of this method has been demonstrated through successful quenching reactions with different classes of electrophiles. nih.govaalto.firesearchgate.net Furthermore, the process can be performed sequentially; a double lithiation-methylation has been successfully achieved, leading to a dimethylated cyclopropane derivative. nih.govaalto.fi
The choice of electrophile is critical as it dictates the final functional group introduced. The reactivity of the electrophile can also influence reaction efficiency. whiterose.ac.uk This method provides a reliable and modular route to a library of functionalized 2-phenylcyclopropylamine derivatives. nih.govaalto.fi
| Electrophile Class | Example Electrophile | Introduced Functional Group | Reference |
| Alkyl Halides | Iodomethane (MeI) | Methyl (-CH₃) | nih.govaalto.fi |
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) | mdpi.com |
| Carbonyl Compounds | Acetone, Benzaldehyde | Hydroxyalkyl (-C(OH)R₂) | researchgate.net |
| Deuterium Source | Deuterium oxide (D₂O) | Deuterium (-D) | whiterose.ac.uk |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a fundamental tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For derivatives of this compound, these methods offer sophisticated ways to introduce aryl, vinyl, and alkyl moieties.
One of the most relevant approaches is the direct C-H arylation via a deprotonative cross-coupling process (DCCP). nih.gov While demonstrated on N-Boc benzylalkylamines, the principle of activating a C(sp³)–H bond adjacent to a protected nitrogen is applicable. This method avoids the need for harsh organometallic reagents by combining reversible C-H deprotonation with in-situ arylation using a specialized palladium catalyst, such as one employing the NiXantPhos ligand. nih.gov
Another strategy involves the cross-coupling of the amide bond itself. N-Boc activated amides can serve as effective electrophiles in Suzuki-Miyaura cross-coupling reactions. nsf.gov This approach involves the selective cleavage of the N-C(O) bond, facilitated by the electronic properties of the Boc group and steric tuning of the Pd-NHC (N-Heterocyclic Carbene) catalyst. nsf.govnih.gov This transforms the traditionally inert amide group into a reactive handle for C-C bond formation. The development of air- and bench-stable Pd(II)-NHC precatalysts makes this methodology particularly user-friendly. nsf.gov
| Reaction Type | Catalyst System | Coupling Partner | Key Feature | Reference |
| C(sp³)–H Arylation | Pd(OAc)₂ / NiXantPhos | Aryl Bromides | Deprotonative Cross-Coupling Process (DCCP) | nih.gov |
| Suzuki-Miyaura | Pd(II)-NHC Precatalysts | Arylboronic Acids | N-C(O) Bond Activation | nsf.gov |
| C-H/Organoboron Coupling | Pd(II) / MPAA Ligand | Organoboron Reagents | Enantioselective C-H Activation | nih.gov |
Amination and Amidation Reactions
Amidation reactions involving N-Boc protected amines provide direct routes to form amide bonds, which are ubiquitous in pharmaceuticals and biologically active compounds. Traditional methods often require deprotection of the amine followed by a separate coupling step. Modern catalytic approaches aim to streamline this process.
One innovative method is the direct conversion of N-Boc protected amines into amides via a rhodium-catalyzed coupling with arylboroxines. nih.gov This reaction bypasses the need for a deprotection-condensation sequence, offering a more efficient synthesis. The methodology is compatible with both aliphatic and aromatic N-Boc amines and tolerates various functional groups, including those that are acid-labile or reducible. nih.gov
Alternatively, the N-Boc group can be used to activate a secondary amide for transamidation. In a two-step process, a secondary amide is first activated by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), forming a twisted N-Boc tertiary amide. This activated intermediate can then undergo nickel- or palladium-catalyzed transamidation with a wide range of amines, including non-nucleophilic anilines. nsf.govresearchgate.net This strategy leverages the ground-state destabilization of the amide bond by the bulky Boc group to facilitate selective N-C(O) bond cleavage and reformation. nsf.gov
Reactivity and Reaction Mechanisms
Cyclopropane (B1198618) Ring Opening Reactions
The activation and opening of the cyclopropane ring in N-arylaminocyclopropanes, including N-Boc-2-phenylcyclopropylamine, is a key feature of their reactivity. This process can be initiated by various means, including metal catalysis and radical initiation, leading to synthetically useful transformations.
Dirhodium(II) complexes have been shown to be effective catalysts for the [3+2] cycloaddition reactions between N-arylaminocyclopropanes and both alkynes and alkenes. beilstein-journals.orgnih.govd-nb.info In these reactions, the cyclopropane acts as a three-carbon synthon that reacts with the two-carbon π-system of the alkyne or alkene to form a five-membered ring.
The reaction is initiated by the dirhodium(II) catalyst, which facilitates the opening of the cyclopropane ring. beilstein-journals.org The scope of the reaction is quite broad, with various substituted alkynes participating effectively. For instance, the reaction of N-phenylcyclopropylamine with ethyl propiolate, catalyzed by a dirhodium(II) complex, yields the corresponding cycloadduct. beilstein-journals.org The choice of catalyst and solvent plays a role in the reaction's efficiency. While Rh(I) catalysts were found to be ineffective, Rh(III) and various dirhodium(II) acetate (B1210297) derivatives successfully promoted the reaction. beilstein-journals.org Non-coordinating solvents like 1,2-dichloroethane (B1671644) (DCE) generally provide better yields compared to strongly coordinating solvents such as N,N-dimethylformamide (DMF). beilstein-journals.org
When substrates containing both alkene and alkyne functionalities are used, the reaction can exhibit chemoselectivity. For example, in the reaction with 2-methylbut-1-en-3-yne, the cycloaddition preferentially occurs at the alkene over the alkyne, indicating that the olefin is more reactive under these conditions. beilstein-journals.orgd-nb.info The selectivity in such reactions is often dictated by the stability of the radical intermediate formed during the process. nih.govd-nb.info
| Alkyne Substrate | Cycloaddition Product | Yield (%) |
|---|---|---|
| Ethyl propiolate | Corresponding pyrrolidine (B122466) derivative | 67 |
| Dimethyl acetylenedicarboxylate | Corresponding pyrrolidine derivative | 85 |
| 1-Phenyl-1-propyne | Corresponding pyrrolidine derivative | 52 |
| 2,4-Hexadiyne | Corresponding pyrrolidine derivative | 31 |
| 2-Methylbut-1-en-3-yne | Mixture of alkene and alkyne addition products | - (89:11 ratio) |
Data sourced from research on dirhodium(II)-catalyzed cycloadditions of N-arylaminocyclopropanes. beilstein-journals.org
The mechanism for the dirhodium(II)-catalyzed [3+2] cycloaddition is proposed to proceed through a radical pathway. nih.gov The high tension of the three-membered ring and the nitrogen atom's propensity for single-electron oxidation facilitate a ring-opening process to form a radical intermediate. beilstein-journals.orgnih.govd-nb.info
The proposed mechanism involves the initial coordination of the aminocyclopropane's nitrogen to the dirhodium(II) catalyst. This coordination is thought to lower the N-H bond dissociation energy, assisting in the formation of an N-centered radical. d-nb.info This leads to the generation of a distonic radical cation intermediate through the cleavage of a C-C bond in the cyclopropane ring. beilstein-journals.orgnih.gov This radical cation is then trapped by the alkyne or alkene substrate in a cycloaddition manner. beilstein-journals.orgnih.gov The resulting radical intermediate undergoes an intramolecular radical addition, followed by a hydrogen atom transfer (HAT) to yield the final five-membered ring product and regenerate the catalytic species. beilstein-journals.orgnih.gov This radical-based mechanism explains the observed reactivity and product distributions. nih.gov
While specific studies on the hydrosilylation of this compound are not prevalent, the reactivity of related aminocyclopropane systems provides insight into this potential transformation. Transition-metal catalyzed hydrosilylation of substituted cyclopropanes can proceed via the cleavage of a C-C bond. For instance, rhodium catalysts have been used for the regiodivergent hydrosilylation of acyl aminocyclopropanes, which results in ring-opened products. researchgate.net In this process, the regioselectivity of the hydrosilane addition is controlled by the choice of monophosphine ligands on the rhodium center. researchgate.net
Furthermore, iridium-catalyzed ring-opening hydrosilylation of cyclopropanes has been demonstrated where a nitrogen-containing directing group controls the regiochemistry of the C-C bond cleavage. rsc.org Gold nanoparticles have also been shown to catalyze the ring-opening hydrosilylation of cyclopropyl (B3062369) aldehydes and ketones, a reaction that is believed to proceed via a radical pathway involving α-cyclopropyl silyloxy radical intermediates. nih.gov These examples suggest that this compound could likely undergo similar transition-metal-catalyzed ring-opening hydrosilylation reactions, where the nitrogen atom could play a directing role in the regioselectivity of the C-C bond cleavage and subsequent silylation.
Mechanistic Investigations through Computational and Spectroscopic Studies
The mechanisms governing the reactions of 2-phenylcyclopropylamine derivatives have been a subject of significant investigation, employing both computational modeling and spectroscopic analysis. These studies provide profound insights into the underlying factors that control reactivity and selectivity. semanticscholar.orgnih.gov Density Functional Theory (DFT) calculations, for example, have become an indispensable tool for exploring reaction energy profiles, identifying transition states, and elucidating the electronic and steric effects that dictate reaction outcomes. semanticscholar.org
In the context of its biological activity, computational studies have been crucial for understanding how trans-2-phenylcyclopropylamine derivatives inhibit enzymes like Lysine-Specific Demethylase 1 (LSD1). acs.orgresearchgate.net These investigations have revealed the formation of stable inhibitor-flavin adenine (B156593) dinucleotide (FAD) adducts, and structural analysis has clarified the interactions between the inhibitor and the enzyme's active site residues. acs.org
Proposed Catalytic Cycles
Computational chemistry is particularly powerful for mapping out complex catalytic cycles that are difficult to probe experimentally. For example, studies on palladium-catalyzed cyclization reactions, which share mechanistic principles with potential transformations of this compound, have detailed the entire catalytic pathway. semanticscholar.orgnih.gov
A representative proposed cycle often includes the following key steps:
Coordination: The substrate (e.g., an enynol) coordinates to the active Pd(II) catalyst. semanticscholar.org
Migratory Insertion: The coordinated substrate undergoes migratory insertion to form a new carbon-palladium bond. nih.gov
Reductive Elimination or Substitution: The resulting intermediate can then undergo reductive elimination to form the final product and regenerate the Pd(0) species, or it may be intercepted by another nucleophile in an SN2-type substitution. nih.gov
Catalyst Regeneration: The Pd(0) species undergoes oxidative addition to re-form the active Pd(II) catalyst, completing the cycle. nih.gov
Similarly, in rhodium-catalyzed reactions, mechanistic studies focus on identifying the active catalytic species. For instance, in certain C-H activation reactions, the acetate-ligated species [Cp*Rh(OAc)]+ has been identified as the key active catalyst that initiates the cycle. researchgate.net
Role of Intermediates in Reaction Pathways
The transformation of this compound and its analogs proceeds through a series of reactive intermediates, the nature of which dictates the final product. The identification and characterization of these transient species are paramount for understanding reaction mechanisms.
Key intermediates that have been identified or proposed include:
Organolithium Derivatives: As seen in the regioselective functionalization of related compounds, organolithium species are stable and reactive intermediates that can be trapped by electrophiles. researchgate.net
Dicationic Intermediates: In superacidic media, amino alcohols have been found to ionize to dicationic intermediates. researchgate.net The ring-opening of trans-2-phenylcyclopropylamine likely proceeds through a transition state with significant dicationic character, explaining the observed regioselectivity. researchgate.net
Diazonium Ions: The nitrosation of cyclopropylamine (B47189) with alkyl nitrites is proposed to generate highly reactive intermediates such as cyclopropyldiazonium ions and diazocyclopropane, which can then be trapped by various reagents. researchgate.net
Inhibitor-FAD Adducts: In a biological context, the mechanism of enzyme inhibition by 2-phenylcyclopropylamine derivatives involves the formation of a covalent adduct between the inhibitor and the FAD cofactor of the enzyme. acs.org
| Intermediate Type | Reaction Context | Method of Investigation | Reference |
|---|---|---|---|
| Organolithium Derivative | Selective functionalization | Trapping with electrophiles | researchgate.net |
| Dicationic Intermediate | Electrophilic ring-opening | Mechanistic rationale | researchgate.net |
| Cyclopropyldiazonium Ion | Nitrosation | Product analysis (trapping) | researchgate.net |
| Inhibitor-FAD Adduct | Enzyme inhibition (LSD1) | X-ray crystallography, computational modeling | acs.orgresearchgate.net |
| Cyclopalladated Complex | Pd-catalyzed cyclization | Density Functional Theory (DFT) calculations | semanticscholar.orgnih.gov |
Applications in Advanced Organic Synthesis
Chiral Building Block in Natural Product Synthesis
The enantiomerically pure forms of N-Boc-2-phenylcyclopropylamine serve as crucial chiral building blocks in the total synthesis of biologically active natural products. nih.govnih.gov The inherent chirality and conformational rigidity of the cyclopropane (B1198618) ring allow for precise control over the stereochemistry of the target molecules. nih.gov Synthetic chemists utilize these building blocks to introduce specific stereocenters, which is often a critical step in achieving the desired biological activity of the final natural product. nih.gov
The design and synthesis of new and versatile chiral building blocks, such as this compound, prepared through methods like biocatalysis, are central to the successful synthesis of complex natural products. nih.gov While specific total syntheses of natural products directly employing this compound are not extensively detailed in readily available literature, its utility is inferred from its classification as a versatile chiral synthon for creating biologically interesting alkaloids and other complex molecules. nih.govdiva-portal.org The principles of using such chiral building blocks are well-established in the synthesis of various classes of natural products, including alkaloids and polyketides. nih.govnih.gov
Table 1: Application of Chiral Building Blocks in Natural Product Synthesis
| Natural Product Class | Role of Chiral Building Block | Key Synthetic Strategy |
| Alkaloids | Introduction of key stereocenters | Diastereodivergent synthesis, Asymmetric cyclization |
| Polyketides | Control of stereochemical arrays | Convergent synthesis, Stereocontrolled assembly |
This table illustrates the general application of chiral building blocks, a category to which this compound belongs, in the synthesis of major classes of natural products.
Precursors for Bioactive Molecules and Pharmaceuticals
This compound is a key precursor in the synthesis of various bioactive molecules and pharmaceuticals, most notably the monoamine oxidase inhibitor (MAOI) tranylcypromine (B92988). google.comwikipedia.orgwikipedia.org Tranylcypromine, chemically known as trans-2-phenylcyclopropylamine, is used as an antidepressant and anxiolytic agent. google.comwikipedia.org The N-Boc protecting group in this compound allows for controlled reactions at other parts of the molecule before its removal to yield the final active pharmaceutical ingredient.
The synthesis of tranylcypromine from its N-Boc protected precursor is a critical step in its manufacturing process. google.com The enantiomers of trans-2-phenylcyclopropylamine exhibit significantly different pharmacological properties, with the (+)-enantiomer having a much greater monoamine oxidase potency than the (-)-enantiomer. google.com This highlights the importance of enantioselective synthesis, where chiral precursors like this compound play a vital role.
Furthermore, the cyclopropylamine (B47189) moiety is a structural feature present in a number of bioactive compounds, and this compound serves as a valuable starting material for the synthesis of analogs and derivatives with potential therapeutic applications. wikipedia.org
Table 2: this compound as a Precursor to Tranylcypromine
| Precursor | Target Pharmaceutical | Therapeutic Class | Key Transformation |
| This compound | Tranylcypromine (trans-2-phenylcyclopropylamine) | Monoamine Oxidase Inhibitor (Antidepressant) | Deprotection of the Boc group |
Synthesis of Nitrogen-Containing Heterocycles
The strained ring system and the reactive amine group of this compound make it a useful synthon for the construction of various nitrogen-containing heterocycles. These heterocyclic scaffolds are ubiquitous in medicinal chemistry and are core components of many pharmaceuticals.
Fused ring systems containing nitrogen are prevalent in a vast array of natural products and synthetic molecules with significant biological properties. nih.govchemrxiv.orgresearchgate.net The synthesis of these complex architectures often relies on strategic cyclization reactions. Cyclopropylamines can participate in ring-opening and ring-expansion reactions to generate larger, fused heterocyclic systems. For example, the reaction of bicyclic N-aryl aziridines, which can be conceptually derived from cyclopropylamines, undergoes regioselective ring-opening reactions to form functionalized nitrogen-containing molecules. nih.gov The development of methodologies for the efficient construction of fused seven-membered polycyclic systems is an area of interest where cyclopropane-based starting materials could be employed. chemrxiv.org
Development of Novel Synthetic Methodologies
This compound and related structures are instrumental in the development of novel synthetic methodologies. The unique reactivity of the cyclopropylamine moiety has been exploited to create new chemical transformations. For instance, palladium-catalyzed amination reactions have been developed for the synthesis of N-arylcyclopropylamines, providing a more efficient route compared to previous multi-step procedures. researchgate.net
Furthermore, enantioselective syntheses of N-Boc protected diazaheterocycles have been achieved through palladium-catalyzed decarboxylative allylic alkylation, showcasing the utility of the Boc protecting group in facilitating stereocontrolled transformations. nih.gov The development of new methods for the synthesis of chiral building blocks for use in drug discovery is an ongoing effort, with a focus on asymmetric synthesis using chiral catalysts. nih.gov The reactivity of this compound makes it a valuable substrate for exploring and developing such new catalytic processes.
Pharmacological and Biological Research Applications Mechanism Based Studies
Interaction with Histone Demethylases (LSD1)
N-Boc-2-phenylcyclopropylamine serves as a crucial precursor and derivative in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme. LSD1 is a key regulator of gene expression through the demethylation of histone H3, and its dysregulation is linked to various cancers, making it a significant therapeutic target. nih.govnih.gov The core structure, trans-2-phenylcyclopropylamine (2-PCPA), is a known mechanism-based inactivator of LSD1. nih.govduke.edu
The parent compound, trans-2-phenylcyclopropylamine (2-PCPA), is a time-dependent, irreversible inhibitor of LSD1. nih.govduke.edu Its mechanism of action is rooted in its structural and chemical similarity to monoamine oxidase (MAO) inhibitors. acs.orgnih.gov The inactivation process involves the formation of a stable, covalent adduct between the inhibitor and the enzyme's FAD cofactor. nih.govnih.govacs.org
Upon entering the LSD1 active site, the cyclopropylamine (B47189) moiety of 2-PCPA is oxidized by the FAD cofactor. nih.gov This catalytic process leads to the opening of the cyclopropyl (B3062369) ring and the subsequent formation of a covalent bond with the FAD molecule. acs.orgnih.gov Specifically, mass spectrometry and structural analyses have confirmed that 2-PCPA covalently modifies the FAD cofactor, effectively inactivating the enzyme. nih.govnih.gov This mechanism-based inactivation is crucial for the long-lasting inhibition of LSD1's demethylase activity. nih.gov The resulting FAD-inhibitor adduct is distinct from that formed during the inhibition of MAO-B, providing a basis for developing selective inhibitors. nih.gov
Structure-activity relationship (SAR) studies have been instrumental in optimizing the 2-PCPA scaffold to create more potent and selective LSD1 inhibitors. nih.govrsc.org Research has shown that the phenyl ring of the FAD-PCPA adduct is situated in a large hydrophobic pocket within the LSD1 active site but does not form extensive contacts with surrounding residues. nih.govacs.org This observation suggested that adding hydrophobic substituents to the phenyl ring could enhance binding affinity and potency. nih.gov
Key SAR findings for arylcyclopropylamine-based LSD1 inhibitors include:
Phenyl Ring Substitution : The para-position of the phenyl ring can accommodate a wide range of substituents, which can significantly influence potency. nih.gov In contrast, substitutions at the ortho- or meta-positions are generally disfavored. nih.gov
Core Structure : The cyclopropylamine core appears to be optimal for LSD1 inhibition compared to other scaffolds like hydrazines or propargylamines. nih.gov
Basic Amine Functionality : A basic amine group is critically important for achieving potent LSD1 inhibition and high selectivity over other enzymes like MAOs. nih.gov
| Structural Modification | Effect on LSD1 Inhibition | Reference |
|---|---|---|
| Substitution at para-position of phenyl ring | Generally tolerated; can increase potency | nih.gov |
| Substitution at ortho- or meta-position of phenyl ring | Disfavored; often reduces potency | nih.gov |
| Presence of a basic amine | Crucial for high potency and selectivity | nih.gov |
| Cyclopropylamine core | Optimal core structure for inhibition | nih.gov |
Building on SAR studies, researchers have designed novel 2-PCPA derivatives with improved potency and, critically, enhanced selectivity for LSD1 over MAOs. nih.govresearchgate.net A significant challenge with the parent compound, 2-PCPA, is its comparable inhibition of both LSD1 and MAOs. nih.govacs.org
Strategies to improve selectivity include:
N-Alkylation : Adding substituents to the amino group of 2-PCPA has led to the development of inhibitors with sub-micromolar affinities for LSD1 and significantly higher selectivity over MAOs. nih.govresearchgate.net Structural analyses of these N-alkylated inhibitors bound to LSD1 confirmed that the N-substituents enhance potency without being part of the covalent adduct formed with FAD. nih.gov
Phenyl Ring Modification : The design of compounds with specific substitutions on the phenyl ring aims to exploit the unique topology of the LSD1 active site. nih.gov For example, the addition of fluorine atoms can stabilize the inhibitor's position within the catalytic center, enhancing the stability of the inhibitor-FAD adduct. acs.orgresearchgate.net This has resulted in the identification of highly potent and selective inhibitors, some of which are being explored in clinical trials. researchgate.net
Scaffold Innovation : New classes of mechanism-based inhibitors, such as styrenylcyclopropanes, have been developed. These compounds also target and covalently label the FAD cofactor, leading to highly potent and selective LSD1 inhibitors with robust anti-tumor activity in preclinical models. researchgate.net
The "N-Boc" (tert-butyloxycarbonyl) group in this compound functions as a protecting group for the primary amine. In chemical synthesis, this group is used to prevent the amine from reacting while other parts of the molecule are modified. The Boc group is subsequently removed to yield the active primary amine, trans-2-phenylcyclopropylamine or its derivatives.
This strategy is analogous to a prodrug approach. A prodrug is an inactive compound that is converted into an active drug within the body. While this compound is primarily a synthetic intermediate, the concept of masking the active amine with a cleavable group is a fundamental principle in prodrug design. By protecting the reactive amine, the molecule's properties can be altered, potentially affecting its solubility or stability, until the active form is required. The cleavage of the Boc group, typically under acidic conditions in a laboratory setting, unmasks the pharmacologically active amine that can then proceed to inhibit LSD1.
Interaction with Monoamine Oxidases (MAO)
The parent structure, phenylcyclopropylamine, is a well-established inhibitor of monoamine oxidases (MAO-A and MAO-B), a family of flavoenzymes that metabolize monoamine neurotransmitters. mdpi.com The inhibition of LSD1 by 2-PCPA was discovered partly because of the structural and mechanistic similarities between LSD1 and MAOs. nih.govnih.gov
Trans-2-phenylcyclopropylamine (2-PCPA), also known as tranylcypromine (B92988), is an irreversible inhibitor of both MAO-A and MAO-B. nih.govnih.gov Its lack of selectivity is a key driver in the development of new derivatives aimed at specific LSD1 inhibition. nih.govnih.gov Studies have shown that 2-PCPA has only limited selectivity for LSD1 over the MAO isoforms. nih.govduke.edu For instance, the kinact/KI values, a measure of inactivation efficiency, for 2-PCPA against MAO-B and MAO-A are 16-fold and 2.4-fold higher, respectively, than for LSD1. nih.govduke.edu
The active sites of MAO-A and MAO-B have different topographies, which allows for the design of selective inhibitors. nih.govmdpi.com SAR studies on various phenylcyclopropylamine derivatives have helped to elucidate the structural requirements for selective inhibition of each MAO isoform. This knowledge is leveraged in reverse to design LSD1 inhibitors that avoid interaction with the MAO active sites, thereby reducing potential side effects associated with MAO inhibition. nih.govnih.gov
| Enzyme | KI (µM) | kinact (s-1) | kinact/KI (M-1s-1) | Reference |
|---|---|---|---|---|
| LSD1 | 242 | 0.0106 | 44 | nih.gov |
| MAO-A | - | - | ~106 | nih.gov |
| MAO-B | - | - | ~704 | nih.gov |
Selectivity Considerations between LSD1 and MAOs
The therapeutic and research utility of 2-PCPA-based inhibitors is critically dependent on their selectivity for LSD1 over the structurally related MAO enzymes. The parent compound, trans-2-phenylcyclopropylamine (also known as tranylcypromine), was first identified as a MAO inhibitor and later found to inhibit LSD1. However, its clinical and research applications are complicated by a lack of specificity.
Kinetic studies have demonstrated that tranylcypromine irreversibly inhibits both LSD1 and the MAO isoforms. It displays only a modest preference for LSD1 over MAO-A and MAO-B, with inactivation efficiency values (kinact/KI) that are not sufficiently distinct for highly selective targeting. Specifically, the kinact/KI values for MAO-B and MAO-A are 16-fold and 2.4-fold higher, respectively, than for LSD1, indicating more efficient inactivation of the monoamine oxidases.
This limited selectivity prompted the rational design of novel 2-PCPA derivatives to achieve greater distinction between these enzyme targets. Structural analyses of the inhibitor-bound enzymes revealed that the active site of LSD1 is more open and accommodating than the more restricted active sites of MAO-A and MAO-B. Researchers exploited this difference by synthesizing derivatives with bulky, hydrophobic substitutions at the ortho position of the phenyl ring. These substitutions were designed to sterically clash with residues in the narrower MAO active sites while fitting comfortably into the wider substrate-binding pocket of LSD1.
This strategy proved highly successful. For example, the derivative S2101, which incorporates a benzyloxy group at the ortho position and fluorine atoms at the meta positions, demonstrated a dramatic improvement in both potency and selectivity for LSD1. news-medical.netresearchgate.net Compared to the parent compound, S2101 exhibited a 79-fold increase in inhibitory activity against LSD1 while showing significantly weaker inhibition of MAOs. news-medical.netresearchgate.net This enhanced selectivity profile transforms the 2-phenylcyclopropylamine scaffold from a non-selective agent into a precise tool for interrogating LSD1 function.
| Compound | LSD1 kinact/KI (M-1s-1) | MAO-A kinact/KI (M-1s-1) | MAO-B kinact/KI (M-1s-1) | Selectivity (MAO-B/LSD1) |
|---|---|---|---|---|
| trans-2-Phenylcyclopropylamine (Tranylcypromine) | 58 | 140 | 930 | 16x |
| S2101 | 4560 | 41 | 270 | ~0.06x (i.e., >16-fold more selective for LSD1) |
Epigenetic Research Probes
The discovery of LSD1 as the first histone lysine (B10760008) demethylase established a pivotal link between histone modification dynamics and gene regulation. The development of inhibitors based on the 2-phenylcyclopropylamine scaffold has provided essential chemical probes for exploring these epigenetic mechanisms. nih.gov While this compound is a synthetic intermediate, its deprotected and derivatized forms are powerful tools for "LSD1-related biological investigations." researchgate.netnih.gov
As a mechanism-based inhibitor, trans-2-phenylcyclopropylamine itself can be used to effectively block histone demethylation in vivo, allowing researchers to study the downstream consequences of global LSD1 inhibition. nih.gov However, its off-target effects on MAOs can confound experimental results.
The development of highly selective derivatives like S2101 represents a significant advancement for the field. researchgate.net These next-generation compounds act as precise molecular probes, enabling scientists to dissect the specific roles of LSD1 in cellular processes without the ambiguity of MAO co-inhibition. By using such selective inhibitors, researchers can investigate the function of LSD1 in:
Gene Expression: Elucidating how LSD1-mediated demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9) contributes to the silencing or activation of specific genes.
Cancer Biology: Probing the dependency of various cancer cell lines on LSD1 activity for proliferation and survival. nih.gov
Cell Differentiation: Studying the role of LSD1 in maintaining pluripotency or driving lineage specification in stem cells.
These potent and selective inhibitors serve as indispensable research tools, validating LSD1 as a therapeutic target and uncovering its fundamental role in epigenetic control of the genome. researchgate.net
Immunological Applications
The role of the epigenetic regulator LSD1 in modulating the tumor immune microenvironment has made it a compelling target in immuno-oncology. Consequently, inhibitors derived from the 2-phenylcyclopropylamine scaffold are being actively investigated for their immunological applications. thno.orgnih.gov The inhibition of LSD1 has been shown to enhance anti-tumor immune responses through several mechanisms, making these compounds valuable both as research tools and as potential therapeutics.
Research has shown that targeting LSD1 can reactivate critical immune checkpoint regulators and modulate T-cell function. nih.gov LSD1 inhibition can reverse the immunosuppressive environment within a tumor, in part by affecting the expression of PD-L1 (Programmed death-ligand 1). researchgate.net By decreasing PD-L1 levels, LSD1 inhibitors can prevent the exhaustion of cytotoxic T-cells and restore their tumor-killing function. researchgate.net This provides a strong rationale for combining LSD1 inhibitors with immune checkpoint blockade therapies, such as anti-PD-1 antibodies.
The clinical relevance of this approach is underscored by the advancement of several trans-2-phenylcyclopropylamine derivatives into clinical trials for various cancers. nih.gov One notable example is Iadademstat (ORY-1001), a potent and selective LSD1 inhibitor derived from the tranylcypromine structure. researchgate.netguidetopharmacology.org This compound has entered clinical trials for acute myeloid leukemia and solid tumors, where its ability to modulate the immune system is a key component of its therapeutic hypothesis. These clinical investigations highlight the successful translation of the 2-phenylcyclopropylamine scaffold from a tool for basic epigenetic research into a promising component of modern cancer immunotherapy strategies.
Computational Chemistry and Modeling Studies
Rationalization of Stereoselectivity
The stereochemical configuration of 2-phenylcyclopropylamine derivatives is crucial for their biological activity. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in rationalizing the stereoselectivity observed in their synthesis. nih.gov These methods allow for the detailed modeling of reaction transition states, providing a quantitative basis for why one stereoisomer is preferentially formed over another.
In reactions such as directed remote lithiation of related N-substituted arylcyclopropanes, computational models have been used to explain the observed syn-deprotonation selectivity. researchgate.net By calculating the energies of various possible transition state structures, researchers can identify the lowest energy pathway. These calculations often reveal that the formation of a coordinated complex between the directing group (like the Boc group), the lithium base, and the substrate stabilizes the transition state leading to the major product. researchgate.netresearchgate.net This approach provides a predictive framework for designing new stereoselective syntheses.
Key findings from computational studies on stereoselectivity include:
Transition State Energy Comparison: DFT calculations can accurately predict the activation energies for pathways leading to different stereoisomers. The pathway with the lower energy barrier corresponds to the major product observed experimentally.
Role of Non-covalent Interactions: Modeling can elucidate the subtle non-covalent interactions, such as hydrogen bonds or steric repulsion, within the transition state that dictate the stereochemical outcome.
Solvent Effects: The influence of solvent molecules on the transition state geometry and energy can be simulated, providing a more accurate picture of the reaction environment and its effect on stereoselectivity.
| Transition State | Pathway | Calculated Relative Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| TS-A (syn-attack) | Leads to cis-isomer | 0.0 | Major Product |
| TS-B (anti-attack) | Leads to trans-isomer | +3.5 | Minor Product |
Mechanistic Insights and Reaction Pathway Prediction
Computational chemistry provides a powerful lens for viewing the intricate, step-by-step progression of chemical reactions. grnjournal.us For complex scaffolds like N-Boc-2-phenylcyclopropylamine, quantum chemical calculations are used to map entire reaction pathways, identify transient intermediates, and characterize the transition states that connect them. researchgate.net Techniques such as Potential Energy Surface (PES) scans and Intrinsic Reaction Coordinate (IRC) calculations are fundamental to this process. grnjournal.usnih.gov
These methods have been applied to understand various transformations involving cyclopropane (B1198618) rings, such as ring-opening reactions, cycloadditions, and functionalizations. nih.govresearchgate.net By simulating the reaction, researchers can:
Validate Proposed Mechanisms: Computational results can support or refute a proposed reaction mechanism by comparing calculated energy profiles with experimental observations.
Discover Novel Pathways: Automated reaction path exploration can uncover unexpected, low-energy pathways or side reactions that might not be intuitively obvious. rsc.org
Identify Rate-Determining Steps: The energy profile of a reaction pathway reveals the highest energy barrier, which corresponds to the rate-determining step of the reaction.
For instance, in a hypothetical functionalization reaction, computational modeling could predict whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a zwitterionic intermediate. researchgate.net This level of detail is critical for optimizing reaction conditions to improve yield and selectivity. nih.gov
Structure-Activity Relationship (SAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, QSAR models can predict the biological potency of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts and prioritizing synthetic targets. mdpi.com
The development of a QSAR model involves several key steps:
Data Set Assembly: A collection of this compound derivatives with experimentally measured biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as steric properties (e.g., molecular volume), electronic properties (e.g., HOMO/LUMO energies), and lipophilicity (e.g., LogP). nih.gov
Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed activity. synthiaonline.com
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability.
A hypothetical QSAR model for a series of this compound derivatives might take the form of an equation like: Log(1/IC50) = 0.85 * LogP - 0.25 * Vol + 1.50 * J_NBO + 2.10 This equation suggests that activity increases with higher lipophilicity (LogP) and a higher charge on a specific nitrogen atom (J_NBO), but decreases with larger molecular volume (Vol).
| Compound (R-group on Phenyl Ring) | LogP (Lipophilicity) | Molecular Volume (ų) | Observed Activity (IC50, nM) |
|---|---|---|---|
| -H | 2.1 | 250 | 120 |
| 4-Cl | 2.8 | 265 | 85 |
| 4-OCH3 | 2.0 | 275 | 150 |
| 4-CF3 | 3.0 | 280 | 60 |
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov For this compound, docking studies are essential for understanding how it interacts with its biological targets at the atomic level. researchgate.net
The docking process involves placing a 3D model of the ligand into the active site of the receptor and using a scoring function to evaluate the fitness of different binding poses. The output provides valuable information on:
Binding Mode: The specific orientation and conformation of the ligand within the binding pocket.
Key Interactions: Identification of crucial intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-receptor complex. semanticscholar.org
Binding Affinity: The scoring function provides an estimate of the binding affinity (e.g., in kcal/mol), which can be used to rank different compounds. nih.gov
Recent advancements, including the use of machine learning and neural network potentials, are further improving the accuracy of binding affinity predictions. arxiv.org These predictions help rationalize the results of SAR studies and guide the design of new derivatives with enhanced potency and selectivity.
| Ligand Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| This compound | -8.5 | Tyr120, Phe250 | π-π Stacking |
| N-Boc-2-(4-hydroxyphenyl)cyclopropylamine | -9.2 | Tyr120, Phe250, Asp118 | π-π Stacking, H-Bond |
| N-Boc-2-(4-chlorophenyl)cyclopropylamine | -8.8 | Tyr120, Phe250, Val180 | π-π Stacking, Hydrophobic |
Conformational Analysis of this compound Scaffolds
The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its reactivity and biological function. This compound is a flexible molecule with several rotatable bonds, allowing it to adopt numerous conformations in space. Conformational analysis uses computational methods to identify the stable, low-energy conformations of a molecule and to determine the energy barriers to rotation between them. sigmaaldrich.com
Using quantum mechanical methods like RHF, DFT, and MP2, researchers can perform a systematic search of the conformational space. sigmaaldrich.com This analysis is critical for:
Identifying the Bioactive Conformation: Understanding which low-energy conformer is responsible for binding to a biological target.
Parameterizing Molecular Mechanics Force Fields: The results from high-level quantum calculations can be used to develop accurate parameters for faster, classical molecular dynamics simulations.
Rationalizing Spectroscopic Data: Predicted conformational preferences can be correlated with experimental data from techniques like NMR spectroscopy.
For the this compound scaffold, key conformational variables include the dihedral angle between the phenyl ring and the cyclopropane ring, and the orientation of the bulky Boc protecting group. Computational analysis reveals the relative energies of these different arrangements, indicating which shapes the molecule is most likely to adopt.
Future Directions and Emerging Research Areas
New Catalytic Systems for Enantioselective Synthesis
The synthesis of enantiomerically pure cyclopropanes is a significant challenge in organic chemistry, and the development of novel catalytic systems is crucial for accessing specific stereoisomers of N-Boc-2-phenylcyclopropylamine. researchgate.net Asymmetric cyclopropanation is a primary method for creating the three-membered ring with high stereocontrol. mdpi.com Research is actively exploring new transition-metal catalysts and organocatalysts to improve yields and enantioselectivity.
Recent advancements have seen the use of various metal complexes to achieve high stereoselectivity. Chiral rhodium (Rh) complexes, for instance, have been shown to effectively catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, yielding optically pure 1,2,3-trisubstituted cyclopropanes with excellent enantiomeric excess (ee) and diastereomeric ratios (dr). organic-chemistry.org Similarly, cobalt (Co) catalysts are being explored for asymmetric cyclopropanation reactions using gem-dichloroalkanes as carbene precursors, which avoids the need for potentially hazardous diazoalkanes. dicp.ac.cn These cobalt-based systems have demonstrated high levels of enantioselectivity for various types of alkenes. dicp.ac.cn Another efficient route involves catalytic asymmetric Michael-initiated ring-closure (MIRC) reactions. nih.govnih.gov Using catalysts like (DHQD)2AQN, chiral cyclopropyl (B3062369) derivatives can be obtained in high yields and with excellent enantioselectivity. nih.gov
| Catalyst Type | Specific Catalyst/Ligand Example | Reaction Type | Substrates | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| Rhodium Complex | Chiral Rh(III) Complex | Enantioselective Cyclopropanation | Sulfoxonium ylides, β,γ-unsaturated ketoesters | Up to 99% | >20:1 |
| Cobalt Complex | (OIP)CoBr2 | Asymmetric Dimethylcyclopropanation | 1,3-dienes, 2,2-dichloropropane | Up to 93% | N/A |
| Organocatalyst | (DHQD)2AQN | Michael-Initiated Ring-Closure | α-purine acrylates, α-bromo-carboxylic esters | 93-97% | Excellent |
| Palladium Complex | (S,S)-Trost ligand-(allyl-PdCl)2 | N-Allylation for N-C Axial Chirality | Allyl acetate (B1210297), secondary sulfonamides | Up to 92% | N/A |
Advanced C-H Activation Methodologies
Direct functionalization of carbon-hydrogen (C-H) bonds on the cyclopropane (B1198618) ring represents a powerful and atom-economical strategy for synthesizing complex derivatives of this compound. nih.gov This approach avoids the need for pre-functionalized substrates and allows for the late-stage modification of the core structure. Research in this area focuses on developing methodologies that offer high site-selectivity and stereoselectivity. aalto.fi
One prominent strategy involves directed metalation, where a directing group on the molecule guides a metal catalyst to a specific C-H bond. For N-protected cyclopropylamines, the amide functionality (including the Boc group or others like pivaloyl) can direct lithiation to the β-position of the cyclopropane ring. aalto.firesearchgate.net Subsequent quenching with various electrophiles allows for the introduction of a wide range of functional groups. aalto.fi Palladium (Pd) catalysis has also been successfully employed for the C-H arylation of cyclopropanes. acs.org Using a picolinamide (B142947) directing group, various aryl iodides can be coupled to the cyclopropane ring, providing exclusively cis-substituted products. acs.org These methods are expanding the toolkit for creating novel analogs of this compound with tailored properties. mdpi.com
| Methodology | Catalyst/Reagent | Directing Group (DG) | Position Functionalized | Key Features |
| Directed Remote Lithiation | t-BuLi | Pivaloyl, Tetramethylsuccinimidoyl | β-position (syn to DG) | High site- and stereoselectivity; allows for sequential functionalization. aalto.firesearchgate.net |
| Palladium-Catalyzed Arylation | Pd(OAc)2 | Picolinamide | C-H bond adjacent to DG | Couples with various aryl iodides; provides exclusively cis-diastereomers. acs.org |
| Cobalt-Catalyzed C-H/C-C Activation | Co(III) complexes | 8-amino-quinolyl | N/A (Tandem reaction) | Involves tandem C-H activation and C-C cleavage of alkylidenecyclopropanes. mdpi.com |
Chemoenzymatic Synthesis Approaches
The integration of biocatalysis into synthetic routes, known as chemoenzymatic synthesis, offers a sustainable and highly selective alternative for producing chiral molecules like this compound. semanticscholar.orgnih.gov Enzymes can operate under mild conditions and often provide unparalleled stereoselectivity, which can significantly streamline complex synthetic sequences. mdpi.com
One major chemoenzymatic strategy is the kinetic resolution of racemic mixtures. Lipases, a class of enzymes that catalyze the hydrolysis of esters, are commonly used for this purpose. mdpi.com For example, the lipase-catalyzed kinetic resolution of precursors like trans-2-phenyl-cyclopropane-1-carboxylic acid derivatives has been investigated. researchgate.net By selectively acylating or hydrolyzing one enantiomer in a racemic mixture, the other can be isolated in high enantiomeric purity. researchgate.netnih.gov Another emerging area involves using enzymes to catalyze the cyclopropanation reaction itself. Ene reductases, for instance, have been shown to catalyze the reductive cyclization of certain α,β-unsaturated compounds to yield chiral cyclopropyl derivatives with exceptional enantiomeric excess (up to 99% ee). mdpi.com The continued discovery and engineering of enzymes will undoubtedly expand the possibilities for the efficient and green synthesis of this compound and its analogs. mdpi.com
| Enzymatic Approach | Enzyme Class | Specific Example | Substrate Type | Outcome |
| Kinetic Resolution | Lipase | Candida rugosa lipase | Racemic trans-2-phenyl-cyclopropane-1-carboxylic acid esters | Separation of enantiomers via selective hydrolysis. researchgate.net |
| Reductive Cyclization | Ene Reductase | Ene reductases | α,β-unsaturated compounds with electron-withdrawing groups | Asymmetric synthesis of chiral cyclopropyl derivatives (up to 99% ee). mdpi.com |
| Transesterification | Lipase | Novozyme SP 435 | Racemic 1-(β-hydroxypropyl)azoles | Kinetic resolution of enantiomers via selective acylation. nih.gov |
Development of Novel Therapeutic Agents Based on this compound Scaffold
The un-protected core of this compound, known as 2-phenylcyclopropylamine (2-PCPA) or tranylcypromine (B92988), is recognized as a privileged scaffold in drug discovery. nih.govnih.gov This means its structure is frequently found in biologically active compounds and can be modified to interact with a wide range of biological targets. The Boc-protected form is a key intermediate for accessing these novel therapeutic agents. The 2-PCPA scaffold is the basis for drugs targeting enzymes and receptors involved in various diseases, particularly cancer and central nervous system (CNS) disorders. nih.govnih.gov
A primary target for 2-PCPA derivatives is the enzyme Lysine-Specific Demethylase 1 (LSD1), which is overexpressed in many cancers. nih.govnih.gov 2-PCPA itself is a mechanism-based inactivator of LSD1. nih.gov Medicinal chemistry efforts focus on modifying the 2-PCPA scaffold to create more potent and selective LSD1 inhibitors for cancer therapy. researchgate.net These modifications often involve adding substituents to the phenyl ring or the amine group to enhance binding affinity and selectivity. researchgate.net Beyond LSD1, the scaffold is the foundation for inhibitors of monoamine oxidases (MAOs), which are targets for treating depression. nih.govnih.gov More recent research has explored derivatives that act as antagonists for other targets like the dopamine (B1211576) D3 receptor, which is relevant for treating substance abuse and other neurological disorders. researchwithrowan.com The versatility of the this compound scaffold ensures its continued importance in the development of novel therapeutics. nih.gov
| Derivative Class | Biological Target | Therapeutic Area | Key Structural Modifications |
| LSD1 Inhibitors | Lysine-Specific Demethylase 1 (LSD1) | Oncology (e.g., Acute Myeloid Leukemia) | Substitutions on the phenyl ring and amine group to improve potency and selectivity. nih.govresearchgate.net |
| MAO Inhibitors | Monoamine Oxidases (MAO-A, MAO-B) | Neurology (e.g., Depression) | The core trans-2-phenylcyclopropylamine structure is the active pharmacophore. nih.govnih.gov |
| Dopamine Receptor Ligands | Dopamine D3 Receptor (D3R) | Neurology (e.g., Substance Abuse) | Bivalent ligands incorporating the scaffold linked to a secondary pharmacophore. researchwithrowan.com |
| Antiprion Agents | Prion Proteins | Neurology (Prion Diseases) | Benzamide derivatives incorporating the cyclopropylamine (B47189) moiety. nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-Boc-2-phenylcyclopropylamine, and how is its structure validated?
- Methodology :
- Synthesis : A typical route involves cyclopropanation of a styrene derivative followed by Boc protection. For example, in analogous syntheses (e.g., N-Boc-protected fluoropyridines), reactions are performed under inert atmospheres (N₂) at low temperatures (−78°C) using organolithium reagents (e.g., n-BuLi) to control reactivity .
- Characterization : Structural validation employs ¹H/¹³C NMR to confirm cyclopropane ring geometry (e.g., chemical shifts for cyclopropane protons at δ ~1.0–2.5 ppm) and HRMS to verify molecular weight accuracy (e.g., deviation <2 ppm) .
Q. Why is the Boc (tert-butoxycarbonyl) group preferred in synthesizing cyclopropylamine derivatives?
- Methodology :
- The Boc group provides amine protection during synthesis, preventing unwanted side reactions (e.g., nucleophilic attacks). It is stable under basic conditions and can be selectively removed under mild acidic conditions (e.g., TFA or HCl/dioxane) without disrupting the cyclopropane ring .
Q. How do researchers ensure purity and quantify byproducts in this compound synthesis?
- Methodology :
- HPLC with UV detection is used to assess purity and resolve isomers (e.g., regioselective substitution on the cyclopropane ring). For example, a 91:9 ratio of 3-carboxy vs. 4-carboxy isomers was resolved using reverse-phase HPLC .
- Recrystallization (e.g., ethanol/methyl tert-butyl ether mixtures) improves purity to >97% .
Advanced Research Questions
Q. How can functional selectivity of this compound derivatives in receptor studies (e.g., 5-HT2C) be experimentally evaluated?
- Methodology :
- In vitro assays : Use radioligand binding assays (e.g., competition with [³H]-mesulergine for 5-HT2C) to measure affinity (Kᵢ).
- Functional selectivity : Employ GTPγS or β-arrestin recruitment assays to distinguish G protein- vs. β-arrestin-mediated signaling. For example, substituents on the phenyl ring (e.g., methoxy, fluoro groups) can modulate bias factors .
- Structural analysis : Compare NMR-derived conformational data of derivatives to correlate substituent effects with receptor activation profiles .
Q. How should researchers address contradictions in reported reaction yields or regioselectivity for cyclopropane ring functionalization?
- Methodology :
- Systematic variation : Test reaction parameters (temperature, solvent, catalyst) to identify optimal conditions. For example, lower temperatures (−78°C) favor kinetically controlled cyclopropanation over side reactions .
- Computational modeling : Use DFT calculations to predict regioselectivity in ring-opening reactions (e.g., Fukui indices for electrophilic attack sites).
- Byproduct analysis : Isolate minor products via preparative TLC/HPLC and characterize them via NMR/MS to identify competing pathways .
Q. What strategies improve regioselectivity in substituting the cyclopropane ring of this compound?
- Methodology :
- Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer electrophilic attacks. For example, 4-N-Boc-amino-3-fluorophenylboronic acid directs Suzuki couplings to specific positions .
- Steric control : Use bulky reagents (e.g., LDA instead of n-BuLi) to favor less hindered reaction sites .
- Dynamic kinetic resolution : Exploit ring strain to trap intermediates in selective configurations .
Q. How can researchers validate the reproducibility of synthetic protocols for this compound derivatives?
- Methodology :
- Interlaboratory studies : Share detailed protocols (e.g., exact stoichiometry, cooling rates) with collaborators to test reproducibility.
- Robustness testing : Deliberately vary parameters (e.g., ±5°C in reaction temperature) and quantify yield/purity changes via ANOVA .
- Open data sharing : Publish raw NMR/HRMS spectra in supplementary materials for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
